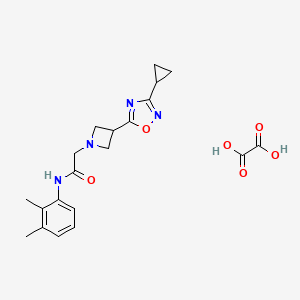![molecular formula C21H28N4O2 B2480982 N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226440-28-3](/img/structure/B2480982.png)
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves complex organic reactions. For example, the formation and X-ray structure determination of related heterocyclic derivatives of guanidine have been reported, showcasing the intricate steps involved in synthesizing such compounds (Banfield, Fallon, & Gatehouse, 1987). Additionally, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials indicates the complexity and variety of synthetic routes possible for such compounds (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds involves detailed X-ray crystallography and computational modeling to determine the conformation and electronic structure. For instance, the crystal structure of N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo [1,2-a]pyrimidin-6-ylidene)acetamide derivatives has been determined, shedding light on the molecular geometry and electron distribution (Banfield et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of this compound and its analogs can involve various reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. Studies have shown the regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones from related compounds, highlighting the diverse reactivity patterns (Sachdeva, Dolzhenko, & Chui, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds like this compound, are crucial for understanding their behavior in various environments and applications. The crystalline structure and conformational behavior of related compounds have been examined through X-ray analysis and computer modeling, providing insights into their stability and solubility characteristics (Kataev et al., 2021).
Chemical Properties Analysis
Chemical properties like acidity, basicity, reactivity with other functional groups, and stability under different conditions are essential for comprehending the potential applications and reactivity of this compound. Research into related compounds provides valuable data on these properties, facilitating the development of new materials and drugs (Hossan et al., 2012).
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and X-ray structure determination of heterocyclic derivatives, such as pyrrolo[1,2-a]pyrimidinones, highlighting the importance of structural analysis in understanding compound properties. The work by Banfield et al. (1987) on heterocyclic derivatives of guanidine exemplifies this, providing insights into the structural aspects of similar compounds through crystallographic analysis (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Activity
The antimicrobial potential of pyrimidinone and oxazinone derivatives, synthesized from various starting materials, demonstrates the broader applicability of these compounds in addressing bacterial and fungal infections. A study by Hossan et al. (2012) showcases the synthesis of such compounds and their evaluated antimicrobial activities, comparing them to reference drugs like streptomycin and fusidic acid, indicating their potential in medical applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Cognitive Enhancement
Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) and its effects on learning and memory in rats indicates the cognitive enhancement capabilities of such compounds. Sakurai et al. (1989) demonstrated that DM-9384 could improve amnesia induced by electroconvulsive shock or scopolamine in rat models, suggesting its utility in enhancing cognitive functions (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14-8-10-25(11-9-14)21-22-17(4)12-19(24-21)27-13-18(26)23-20-15(2)6-5-7-16(20)3/h5-7,12,14H,8-11,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORICGIOULVUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)

![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)
![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)
![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)






![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)